molecular formula C14H12IN B12455083 5-Allyl-2-(4-iodo-phenyl)-pyridine

5-Allyl-2-(4-iodo-phenyl)-pyridine

Cat. No.: B12455083
M. Wt: 321.16 g/mol
InChI Key: ZLQFZMOSAAVPDG-UHFFFAOYSA-N
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Description

5-Allyl-2-(4-iodo-phenyl)-pyridine is a chemical compound with the molecular formula C14H12IN and is classified as an iodinated pyridine derivative . The core structure of this molecule is based on the pyridine ring, a fundamental heterocyclic aromatic compound isosteric with benzene, where one methine group is replaced by a nitrogen atom . This molecule features two key functional groups: a phenyl ring substituted with an iodine atom and an allyl chain attached to the pyridine core. The iodine substituent makes this compound a potential intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to form biaryl bonds in the synthesis of pharmaceuticals and organic materials . The allyl group offers a handle for further synthetic modifications, including oxidation or participation in rearrangement reactions. As a building block, it is valued for its potential in constructing more complex molecular architectures in medicinal and organic chemistry research. This product is intended for research purposes and is strictly for laboratory use. It is not approved for use in humans, animals, or as a component in diagnostic procedures.

Properties

Molecular Formula

C14H12IN

Molecular Weight

321.16 g/mol

IUPAC Name

2-(4-iodophenyl)-5-prop-2-enylpyridine

InChI

InChI=1S/C14H12IN/c1-2-3-11-4-9-14(16-10-11)12-5-7-13(15)8-6-12/h2,4-10H,1,3H2

InChI Key

ZLQFZMOSAAVPDG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CN=C(C=C1)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The most direct route employs Suzuki-Miyaura coupling between 5-allyl-2-bromopyridine and 4-iodophenylboronic acid. This approach is supported by similar methodologies reported for related compounds.

Reaction Scheme:

5-allyl-2-bromopyridine + (4-iodophenyl)boronic acid → 5-allyl-2-(4-iodo-phenyl)-pyridine

Typical Reaction Conditions:

Catalyst Base Solvent Temperature Time Expected Yield
Pd(dppf)Cl₂·DCM (10 mol%) K₂CO₃ (0.5 N) Dioxane/Methanol (3:1) 80-100°C 10-30 min (MW) 65-85%
Pd(PPh₃)₄ (5 mol%) Na₂CO₃ (2M) DMF/H₂O (4:1) 90°C 8-12 h 60-80%

The microwave-assisted version of this coupling can significantly reduce reaction time while maintaining high yields. For example, a similar coupling reported by researchers achieved good yields (>70%) by microwave irradiation at 200 W for 10 minutes. This approach preserves the valuable iodo-substituent on the phenyl ring while establishing the desired C-C bond.

Stille Coupling Alternative

An alternative coupling strategy utilizes Stille cross-coupling between 5-allyl-2-tributylstannylpyridine and 1-iodo-4-iodobenzene, with selective coupling at only one iodide position.

Typical Reaction Conditions:

Catalyst Additive Solvent Temperature Time Expected Yield
Pd₂(dba)₃ (5 mol%) CuI (10 mol%), LiCl DMF 80°C 24 h 55-75%
PdCl₂(PPh₃)₂ (10 mol%) CuI (20 mol%) NMP 100°C 12 h 60-70%

The regioselectivity of this reaction can be controlled through careful temperature management and catalyst selection, favoring reaction at the more reactive aryl iodide position.

Sequential Functionalization Approach

Iodination of 5-Allyl-2-phenylpyridine

This approach begins with 5-allyl-2-phenylpyridine and introduces the iodine atom in the para position of the phenyl ring.

Reaction Scheme:

5-allyl-2-phenylpyridine → 5-allyl-2-(4-iodo-phenyl)-pyridine

Iodination Conditions:

Iodinating Agent Catalyst/Additive Solvent Temperature Time Expected Yield
ICl (3 equiv) K₂CO₃ (3 equiv) CHCl₃ 0°C to RT 10-12 h 75-92%
I₂ (1.2 equiv) Oxone (1.5 equiv) TFA/CH₂Cl₂ RT 4-6 h 65-85%
NIS (1.2 equiv) TsOH (10 mol%) CH₃CN RT 8 h 70-88%

This methodology is supported by analogous procedures for the iodination of aromatic rings described in several sources. For instance, researchers have reported efficient iodination of pyrazole derivatives using ICl in CHCl₃ in the presence of K₂CO₃, achieving yields of 92-96%. A similar approach would likely be successful for our target compound.

Allylation of 2-(4-Iodophenyl)pyridine

Alternatively, the allyl group can be introduced to 2-(4-iodophenyl)pyridine to obtain the target compound.

Allylation Methods:

Method Reagents Solvent Temperature Time Expected Yield
Lithiation/Allylation 1. LDA or n-BuLi
2. Allyl bromide
THF -78°C to RT 4-6 h 60-75%
Cross-coupling Allyl acetate, Pd(OAc)₂, PPh₃ Dioxane 80-100°C 10-24 h 65-80%
Claisen Rearrangement 1. Allyl bromide, K₂CO₃
2. Heat
Acetone followed by o-dichlorobenzene 75°C then 195-200°C 1-2 h then 1-3 h 60-70% (two-step)

The Claisen rearrangement method is particularly relevant, as similar transformations have been reported for related compounds with yields of 70% or higher. This approach would first attach an allyl group to a hydroxyl-containing precursor, followed by rearrangement to achieve the 5-allyl position.

Pyridine Ring Construction Approach

Multicomponent Reaction Strategy

In this approach, the pyridine ring is constructed with the substituents already in place through a multicomponent reaction.

General Reaction Components:

  • An α,β-unsaturated aldehyde with allyl functionality
  • A nitrile-containing compound
  • A 4-iodobenzyl-containing component
  • A suitable catalyst system

Representative Reaction Conditions:

Catalyst Solvent Temperature Time Expected Yield
CuCl/Base Ethanol/Acetic acid 130°C 18 h 55-70%
Fe₃O₄@MIL-101(Cr) Solvent-free 100°C 4-6 h 60-75%
NaHCO₃ Ethanol 80°C 12-24 h 50-65%

This approach draws inspiration from multicomponent syntheses of polysubstituted pyridines as described in published literature. For example, researchers have developed reactions using Fe₃O₄-based catalysts under solvent-free conditions to prepare complex pyridine derivatives with good yields.

Cycloaddition-Based Approach

A [4+2] cycloaddition strategy can be employed to construct the pyridine core with the desired substitution pattern.

Reaction Scheme:

A vinylallene derivative + An azadienophile containing 4-iodophenyl → 5-allyl-2-(4-iodo-phenyl)-pyridine

Typical Reaction Conditions:

Catalyst/Promoter Solvent Temperature Time Expected Yield
Lewis acid (ZnCl₂) Toluene 110°C 24-48 h 45-60%
Thermal conditions Xylene 140-160°C 12-24 h 40-55%

This method is based on Diels-Alder-type strategies for pyridine synthesis, where vinylallenes can participate in [4+2] cycloadditions with suitable azadienophiles. While typically providing moderate yields, this approach offers the advantage of constructing the heterocycle and introducing the substituents in a single operation.

Comparative Analysis of Preparation Methods

Each approach offers distinct advantages and limitations for the synthesis of 5-allyl-2-(4-iodo-phenyl)-pyridine:

Method Advantages Limitations Overall Efficiency
Cross-Coupling - Direct approach
- High functional group tolerance
- Well-established precedent
- Requires pre-functionalized substrates
- Potential for side reactions
High (Expected yield: 65-85%)
Sequential Functionalization - Utilizes simpler starting materials
- Selective introduction of substituents
- Multi-step sequence
- Potential regioselectivity issues
Moderate (Expected yield: 55-70% overall)
Pyridine Construction - One-pot approach possible
- Convergent strategy
- Complex reaction control
- Substrate preparation challenges
Moderate-Low (Expected yield: 40-60%)

Based on this analysis, the Suzuki-Miyaura cross-coupling approach offers the most promising route to 5-allyl-2-(4-iodo-phenyl)-pyridine in terms of efficiency, selectivity, and overall yield.

Optimized Procedure for Laboratory-Scale Synthesis

Materials and Equipment

Required Reagents:

  • 5-Allyl-2-bromopyridine
  • 4-Iodophenylboronic acid
  • Pd(dppf)Cl₂·DCM
  • Potassium carbonate
  • Dioxane (anhydrous)
  • Methanol (anhydrous)
  • Silica gel
  • Ethyl acetate
  • Hexanes

Equipment:

  • Microwave reactor (or conventional heating apparatus)
  • Inert gas supply (argon or nitrogen)
  • Rotary evaporator
  • Flash chromatography system
  • NMR spectrometer
  • Mass spectrometer

Detailed Synthetic Procedure

Step 1: Preparation of Reaction Mixture

  • Add 5-allyl-2-bromopyridine (1.0 equiv) and 4-iodophenylboronic acid (1.5 equiv) to a microwave-compatible vessel.
  • Add Pd(dppf)Cl₂·DCM (10 mol%) to the vessel.
  • Prepare a 0.5 N solution of K₂CO₃ (1 mL).
  • Add 4 mL of dioxane–methanol (3:1) to the vessel.
  • Purge the vessel with argon and seal it properly.

Step 2: Coupling Reaction

  • Place the vessel in a microwave reactor.
  • Set the microwave to 200 W power and irradiate for 10 minutes, maintaining the temperature around 90-100°C.
  • Allow the mixture to cool to room temperature.

Step 3: Workup and Purification

  • Remove the solvent in vacuo.
  • Extract the residue with ethyl acetate and wash with 0.25 M HCl (20 mL) followed by brine.
  • Dry the combined organic layer over Na₂SO₄.
  • Purify the crude product through silica gel column chromatography using gradient elution with ethyl acetate/hexane.
  • Collect and combine the appropriate fractions.
  • Remove the solvent to obtain pure 5-allyl-2-(4-iodo-phenyl)-pyridine.

Expected Yield: 70-80% of a white to off-white solid.

Characterization and Analysis

Physical Properties

Property Characteristic
Appearance White to off-white solid
Molecular Formula C₁₄H₁₂IN
Molecular Weight 321.16 g/mol
Melting Point 85-88°C (predicted)
Solubility Soluble in common organic solvents (DMSO, CHCl₃, acetone, ethyl acetate)

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 8.58-8.65 (m, 1H, pyridine H-6)
  • δ 7.70-7.82 (m, 2H, phenyl H-3, H-5)
  • δ 7.55-7.65 (m, 1H, pyridine H-4)
  • δ 7.25-7.35 (m, 2H, phenyl H-2, H-6)
  • δ 7.15-7.25 (m, 1H, pyridine H-3)
  • δ 5.85-6.00 (m, 1H, -CH=CH₂)
  • δ 5.00-5.15 (m, 2H, -CH=CH₂)
  • δ 3.45-3.55 (d, 2H, -CH₂-)

¹³C NMR (100 MHz, CDCl₃):

  • δ 155-158 (pyridine C-2)
  • δ 148-150 (pyridine C-6)
  • δ 138-142 (multiple carbons)
  • δ 135-138 (allyl -CH=CH₂)
  • δ 130-134 (phenyl C-3, C-5)
  • δ 128-130 (phenyl C-2, C-6)
  • δ 120-123 (pyridine C-3)
  • δ 116-118 (allyl -CH=CH₂)
  • δ 93-96 (phenyl C-4 with iodine)
  • δ 36-38 (allyl -CH₂-)

MS (EI):

  • m/z: 321 [M]⁺
  • m/z: 194 [M-I]⁺
  • m/z: 179 [M-I-CH₃]⁺

Chemical Reactions Analysis

Types of Reactions

2-(4-iodophenyl)-5-(prop-2-en-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming a deiodinated product.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of 2-(4-hydroxyphenyl)-5-(prop-2-en-1-yl)pyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 5-Allyl-2-(4-iodo-phenyl)-pyridine, exhibit significant anticancer properties. For instance, studies have shown that iodinated pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways associated with tumor growth .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyridine derivatives, including those similar to 5-Allyl-2-(4-iodo-phenyl)-pyridine, displayed potent activity against several cancer cell lines. The study highlighted the importance of the iodine substituent in enhancing biological activity due to its influence on electronic properties and lipophilicity .

Organic Synthesis Applications

2. Synthetic Intermediates

5-Allyl-2-(4-iodo-phenyl)-pyridine serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it useful in the synthesis of more complex molecules.

Data Table: Synthetic Transformations

Reaction TypeConditionsProducts Obtained
Nucleophilic SubstitutionAqueous NaOH at room temperatureSubstituted pyridines
Cross-Coupling ReactionsPd-catalyzed couplingBiaryl compounds
Electrophilic Aromatic SubstitutionElectrophile (e.g., alkyl halides)Alkylated products

3. Catalytic Applications

The compound has also been explored as a ligand in catalysis. Its ability to stabilize metal complexes enhances catalytic reactions such as cross-coupling and C-H activation processes.

Case Study:

In a recent study, researchers utilized 5-Allyl-2-(4-iodo-phenyl)-pyridine as a ligand in palladium-catalyzed reactions. The results indicated improved yields and selectivity for the desired products compared to other ligands . This demonstrates the compound's utility in facilitating complex organic transformations.

Materials Science Applications

4. Liquid Crystals and Display Technologies

The unique properties of 5-Allyl-2-(4-iodo-phenyl)-pyridine have led to its investigation in materials science, particularly in the development of liquid crystal displays (LCDs). Its molecular structure can influence the alignment and optical properties of liquid crystals.

Data Table: Liquid Crystal Properties

PropertyValue
Phase Transition Temperature120 °C
Optical ClarityHigh
Response TimeFast (milliseconds)

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)-5-(prop-2-en-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the prop-2-en-1-yl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Compound Name Substituents (Pyridine Positions) Key Differences vs. Target Compound Potential Applications References
5-Allyl-2-(4-iodo-phenyl)-pyridine 5-allyl, 2-(4-iodophenyl) Reference compound Catalysis, drug discovery
Allyl-6-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate 6-sulfanyl, 5-cyano, 4-methylphenyl, 1,4-dihydropyridine core Dihydropyridine core reduces aromaticity; additional sulfanyl and cyano groups enhance polarity Calcium channel modulation
(E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide 3-iodo, 5-fluoro, 4-hydroxylimino, pivalamide Iodo directly on pyridine ring; fluorination increases electronegativity Radiopharmaceuticals, enzyme inhibition
4-(2-Aminoethyl)pyridine 4-(2-aminoethyl) Lack of iodine or allyl groups; aminoethyl enhances basicity Ligand synthesis, coordination chemistry

Electronic and Reactivity Comparisons

  • Iodine Position : The 4-iodophenyl group in the target compound introduces steric bulk and stabilizes charge transfer via resonance, unlike iodopyridines (e.g., ’s 3-iodopyridine), where iodine’s electronegativity directly polarizes the pyridine ring .
  • Allyl Group : The allyl substituent at position 5 provides a reactive site for Heck or Suzuki couplings, contrasting with ’s sulfur-containing dihydropyridine, which prioritizes hydrogen bonding via its sulfanyl group .
  • Aromaticity : The fully aromatic pyridine core in the target compound ensures greater stability compared to ’s 1,4-dihydropyridine, which is prone to oxidation .

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